molecular formula C16H16FN B2675649 N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine CAS No. 610298-64-1

N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine

Cat. No.: B2675649
CAS No.: 610298-64-1
M. Wt: 241.309
InChI Key: UIATZNMHDAJCTC-UHFFFAOYSA-N
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Description

N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine is a chemical compound with the molecular formula C16H16FN It is a derivative of indene, a bicyclic hydrocarbon, and contains a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine typically involves the reaction of 2,3-dihydro-1H-inden-2-amine with 2-fluorobenzyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives. Substitution reactions can lead to a wide range of substituted compounds with different functional groups .

Scientific Research Applications

N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: It is explored for its use in the development of novel materials with unique properties, such as fluorescence or conductivity.

    Biological Research: The compound is used as a probe to study various biological processes and pathways.

    Industrial Applications: It is investigated for its potential use in the synthesis of advanced materials and chemicals.

Mechanism of Action

The mechanism of action of N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance the compound’s binding affinity and selectivity for these targets. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-chlorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine
  • N-[(2-bromophenyl)methyl]-2,3-dihydro-1H-inden-2-amine
  • N-[(2-methylphenyl)methyl]-2,3-dihydro-1H-inden-2-amine

Uniqueness

N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity for certain biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN/c17-16-8-4-3-7-14(16)11-18-15-9-12-5-1-2-6-13(12)10-15/h1-8,15,18H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIATZNMHDAJCTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=CC=CC=C21)NCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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